![molecular formula C22H23ClN2O3S B13920371 Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and exhibits potent antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride typically involves the protection of the carboxyl group of D-7ACA (deacetyl-7-aminocephalosporanic acid) using diphenyldiazomethane as a protection reagent. The reaction is enhanced by ultrasonic waves, resulting in a yield of approximately 70% . The synthetic route can be summarized as follows:
Preparation of Diphenyldiazomethane: This involves the reaction of diphenylhydrazine with manganese dioxide in methanol and ethyl acetate.
Protection of D-7ACA: The carboxyl group of D-7ACA is protected using diphenyldiazomethane under ultrasonic conditions to form benzhydryl 7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of ultrasonic waves and diphenyldiazomethane remains consistent, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex cephalosporin derivatives.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: Explored for its potential as a broad-spectrum antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new antibacterial agents and in the study of β-lactamase inhibitors.
Mechanism of Action
The mechanism of action of benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride involves the inhibition of penicillin-binding proteins (PBPs). The β-lactam ring of the compound mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to and inhibit PBPs. This inhibition prevents the cross-linking of peptidoglycan chains, leading to the weakening of the bacterial cell wall and eventual cell lysis .
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-vinyl-3-cephem-4-carboxylic acid: Another cephalosporin derivative with similar antibacterial properties.
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride: A related compound with a chloromethyl group instead of an ethenyl group.
Uniqueness
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity compared to other cephalosporin derivatives. This uniqueness makes it a valuable compound for research and development in the field of antibiotics .
Properties
Molecular Formula |
C22H23ClN2O3S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H22N2O3S.ClH/c1-2-22(13-24-19(25)17(23)20(24)28-14-22)21(26)27-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h2-12,17-18,20H,1,13-14,23H2;1H |
InChI Key |
XCJNPAVZAJWSCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CN2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


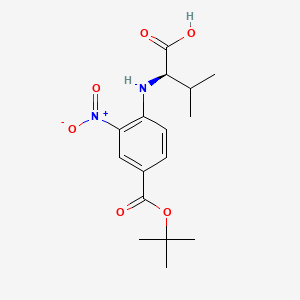
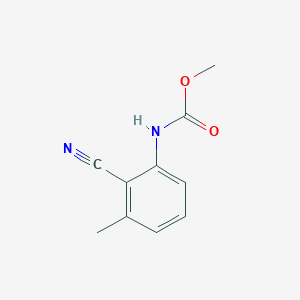
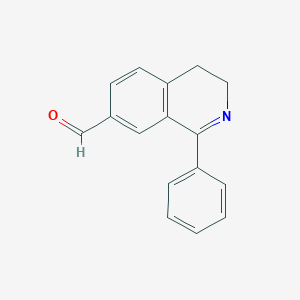
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
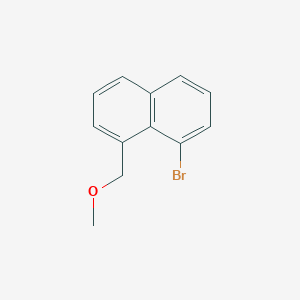


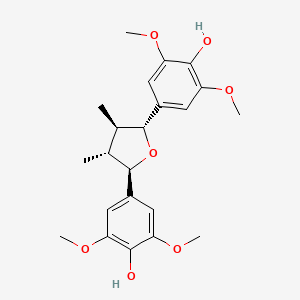
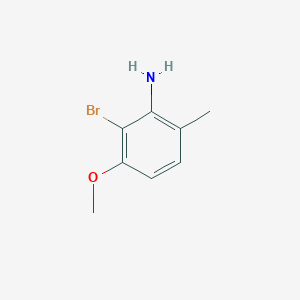
![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)


